molecular formula C13H13NO2S B273500 N-allyl-2-naphthalenesulfonamide

N-allyl-2-naphthalenesulfonamide

Cat. No.: B273500
M. Wt: 247.31 g/mol
InChI Key: OCWGSSUPHZVFBU-UHFFFAOYSA-N
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Description

N-allyl-2-naphthalenesulfonamide is a sulfonamide derivative featuring a naphthalene backbone substituted with a sulfonamide group at the 2-position and an allyl (-CH₂CH₂CH₂) moiety as the N-substituent. Sulfonamides are widely studied for their applications in pharmaceuticals, agrochemicals, and polymer stabilizers due to their versatile reactivity and biological activity.

Properties

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

N-prop-2-enylnaphthalene-2-sulfonamide

InChI

InChI=1S/C13H13NO2S/c1-2-9-14-17(15,16)13-8-7-11-5-3-4-6-12(11)10-13/h2-8,10,14H,1,9H2

InChI Key

OCWGSSUPHZVFBU-UHFFFAOYSA-N

SMILES

C=CCNS(=O)(=O)C1=CC2=CC=CC=C2C=C1

Canonical SMILES

C=CCNS(=O)(=O)C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The allyl group in this compound confers unsaturation, enabling reactions like Michael additions or polymerization. Sodium salts of amino-naphthalenesulfonic acids (e.g., 1-Naphthylamine-4-sulfonic acid sodium salt) exhibit high water solubility due to ionic character, whereas sulfonamides generally have moderate solubility in organic solvents .

Physicochemical Properties

Property This compound (Predicted) N-cyclohexyl-2-naphthalenesulfonamide 1-Naphthylamine-4-sulfonic acid sodium salt
Molecular Weight (g/mol) ~259.3 297.4 246.2 (anhydrous)
Solubility Moderate in DMSO, acetone Low in water; soluble in DMSO High in water (>100 mg/mL)
Thermal Stability Moderate (allyl may decompose at >200°C) High (stable up to 250°C) Decomposes upon drying

Research Findings :

  • Reactivity : The allyl group’s unsaturation makes this compound a candidate for click chemistry or copolymerization, unlike its cyclohexyl counterpart, which is more inert .
  • Biological Activity : Sulfonamides with bulky substituents (e.g., cyclohexyl) often show improved membrane permeability, whereas allyl derivatives may exhibit enhanced binding to thiol-containing biological targets .

Notes and Limitations

Data Gaps : Experimental data for this compound (e.g., exact solubility, melting point) are absent in the provided evidence; predictions are based on structural analogs.

Storage Considerations: Sodium salts of amino-naphthalenesulfonic acids require protection from moisture, while sulfonamides like N-cyclohexyl-2-naphthalenesulfonamide are stored at room temperature .

Further Research : Comparative studies on synthetic routes, toxicity, and catalytic applications are needed to validate these hypotheses.

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